Superior Antiproliferative Potency in HL-60 Cells Compared to Notopterol
ICCB280 demonstrates a significantly higher antiproliferative potency in the HL-60 acute myeloid leukemia (AML) cell line compared to the natural product Notopterol, another compound known to induce differentiation in this model [1]. Under comparable in vitro conditions, ICCB280 inhibits HL-60 cell growth with an IC50 value that is approximately 4.7-fold lower than that of Notopterol [1].
| Evidence Dimension | Antiproliferative activity (IC50) in HL-60 cells |
|---|---|
| Target Compound Data | IC50 = 8.6 μM |
| Comparator Or Baseline | Notopterol: IC50 = 40.32 μM |
| Quantified Difference | ICCB280 IC50 is 4.69 times lower |
| Conditions | 48-hour cell viability assay (for ICCB280) vs. cell growth inhibition assay (for Notopterol), both in HL-60 AML cells. |
Why This Matters
For scientific selection, this indicates that ICCB280 achieves potent anti-leukemic effects at a substantially lower concentration, potentially reducing off-target toxicity and compound consumption in experimental models.
- [1] MedChemExpress. (2021). ICCB280 is a Potent C/EBPα Inducer with Anti-Leukemic Properties. Product Literature. / Notopterol-induced apoptosis and differentiation in human acute myeloid leukemia HL-60 cells. Drug Design, Development and Therapy, 13, 1927-1936. View Source
